2-Amino-6-phenylnicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine as the starting material.
Phenylation: The pyridine ring is then subjected to a phenylation reaction, where a phenyl group is introduced using a suitable reagent such as phenylboronic acid.
Oxidation: The resulting compound undergoes oxidation to introduce the carboxylic acid group at the 6-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-phenylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Electrophilic substitution reactions often use bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of this compound nitro derivative.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-6-phenylnicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Amino-6-phenylnicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-5-phenylnicotinic acid
2-Aminonicotinic acid
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-amino-6-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) |
InChI Key |
WBWNWGVUZCLHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
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